LMPTP inhibitor 1

Beschreibung

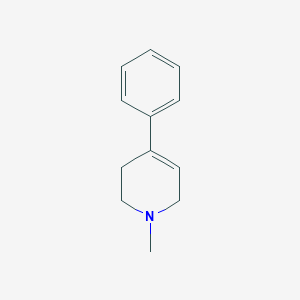

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease by killing certain neurons in the substantia nigra of the brain. While MPTP itself does not have opioid effects, it is related to MPPP, a synthetic opioid drug with effects similar to those of heroin and morphine. MPTP can be accidentally produced during the illicit manufacture of MPPP, and that is how its Parkinson-inducing effects were first discovered. MPTP is used to recreate and study the Parkinson's disease in experimental animal models. (L1670)

A dopaminergic neurotoxic compound which produces irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson disease.

Eigenschaften

IUPAC Name |

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRACCBDVIHHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040933 | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [HSDB] | |

| Record name | MPTP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

85 to 90 °C @ 0.8 mm Hg | |

| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00945 [mmHg] | |

| Record name | MPTP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from heptane | |

CAS No. |

28289-54-5 | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28289-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MPTP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P21XSP91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

40-42 °C | |

| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Structure-Activity Relationship of LMPTP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a critical negative regulator of insulin signaling.[1][2] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of potent and selective therapeutic agents for metabolic diseases such as type 2 diabetes.[3][4]

Core Concepts in LMPTP Inhibition

LMPTP, encoded by the ACP1 gene, plays a significant role in downregulating the insulin signaling cascade by dephosphorylating the activation loop of the insulin receptor (IR).[5][6] Its inhibition is a promising strategy to enhance insulin sensitivity.[1][3] The development of LMPTP inhibitors has primarily focused on two main chemical scaffolds: purine-based and quinoline-based compounds. A key characteristic of many potent LMPTP inhibitors is their uncompetitive or allosteric mechanism of action, binding to a site distinct from the highly conserved active site of protein tyrosine phosphatases, which offers a pathway to achieving selectivity.[3][4]

Structure-Activity Relationship of Purine-Based LMPTP Inhibitors

A novel series of purine-based LMPTP inhibitors has been developed, demonstrating significant potency and oral bioavailability.[3] The core scaffold consists of a purine ring with key substitutions at the 6 and 8 positions.

Quantitative SAR Data for Purine-Based Inhibitors

| Compound ID | R1 (Purine Position 6) | R2 (Purine Position 8) | LMPTP IC50 (µM) |

| 3 | H | H | 0.239 ± 0.053 |

| 4a | -CH3 | H | 0.306 ± 0.017 |

| 4b | -Ph | H | 0.104 ± 0.013 |

| 6g | H | 3-pyridyl | 0.007 ± 0.001 |

| 6h | H | 2-methylphenyl | 0.004 ± 0.001 |

Data extracted from Stanford SM, et al. J Med Chem. 2021.[3]

The SAR studies on this series revealed several key insights:

-

Position 6: Substitution on the 6-amino group is generally not favorable for potency. The unsubstituted analog (compound 3) is more than 10-fold more potent than its substituted counterparts.[3]

-

Position 8: A wide range of substitutions at this position have been explored. Aromatic and heteroaromatic rings are well-tolerated. The introduction of a nitrogen atom in the aromatic ring, as in the pyridyl analog (6g), led to a significant 3-fold increase in potency.[3] Furthermore, an ortho-methylphenyl group (6h) provided an additional boost in potency.[3]

Structure-Activity Relationship of Quinoline-Based LMPTP Inhibitors

Another prominent class of LMPTP inhibitors is based on a quinoline core. Medicinal chemistry efforts have focused on optimizing substituents at various positions to enhance potency and drug-like properties.

Quantitative SAR Data for Quinoline-Based Inhibitors

| Compound ID | R1 (Alkylamino chain) | R2 (Phenyl ring) | LMPTP IC50 (µM) |

| 4 | Direct piperidine linkage | Unsubstituted | >10 |

| 5 | Propyl chain to piperidine | Unsubstituted | 5.3 ± 0.4 |

| 6 | Propyl chain to pyrrolidine | Unsubstituted | 8.1 ± 0.6 |

| 7 | Propyl chain to morpholine | Unsubstituted | 9.2 ± 0.7 |

| 23 | Propyl chain to piperidine | 4-methoxy | 1.1 ± 0.1 |

Data extracted from Stanford SM, et al. Nat Chem Biol. 2017.

Key SAR findings for the quinoline series include:

-

R1 Position: The length and nature of the alkylamino chain are critical. A longer propyl chain connecting to a piperidine ring (Compound 5) significantly improved potency compared to a direct linkage (Compound 4). While other heterocycles like pyrrolidine (Compound 6) and morpholine (Compound 7) were tolerated, piperidine was found to be optimal.

-

R2 Position: Modifications to the phenyl ring at the R2 position were extensively explored. Substitutions on the quinoline ring itself were generally poorly tolerated.

Signaling Pathways and Experimental Workflows

The development and characterization of LMPTP inhibitors involve a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.

LMPTP in Insulin Signaling Pathway

LMPTP directly dephosphorylates the insulin receptor, thus dampening the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of LMPTP is expected to enhance insulin signaling.

Caption: LMPTP negatively regulates the insulin signaling pathway.

LMPTP in Adipogenesis

LMPTP also plays a role in adipogenesis by regulating the phosphorylation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[7][8] LMPTP inhibition enhances basal PDGFRα signaling, leading to increased activation of p38 & c-Jun-N-terminal kinase (JNK), which in turn results in the inhibitory phosphorylation of PPARγ, a key pro-adipogenic transcription factor.[7]

Caption: LMPTP's role in the adipogenesis signaling cascade.

Experimental Workflow for LMPTP Inhibitor Evaluation

The evaluation of novel LMPTP inhibitors typically follows a standardized workflow from initial enzymatic assays to in vivo efficacy studies.

Caption: A typical experimental workflow for LMPTP inhibitor validation.

Detailed Experimental Protocols

LMPTP Enzymatic Inhibition Assay

This protocol is used to determine the in vitro potency (IC50) of compounds against LMPTP.

-

Reagents and Materials:

-

Recombinant human LMPTP-A enzyme.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[3]

-

Substrates: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP).[3]

-

Test compounds dissolved in DMSO.

-

96-well or 384-well microplates.

-

Plate reader capable of measuring fluorescence or absorbance.

-

-

Procedure using OMFP (Fluorometric):

-

Add 2 µL of test compound dilutions in DMSO to the wells of a microplate.

-

Add 48 µL of a solution containing LMPTP enzyme in assay buffer to each well.

-

Incubate for 10 minutes at 37°C.[9]

-

Initiate the reaction by adding 50 µL of OMFP substrate in assay buffer.

-

Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[3]

-

Calculate the initial reaction velocities and determine the IC50 values by plotting inhibitor concentration versus percentage of enzyme activity.[3]

-

-

Procedure using pNPP (Colorimetric):

-

Follow steps 1-3 from the OMFP protocol.

-

Initiate the reaction by adding 50 µL of pNPP substrate in assay buffer.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]

-

Stop the reaction by adding 100 µL of 1 M NaOH.[3]

-

Measure the absorbance at 405 nm.[3]

-

Calculate the IC50 values as described for the OMFP assay.

-

Cell-Based Insulin Receptor (IR) and AKT Phosphorylation Assay

This assay assesses the ability of LMPTP inhibitors to enhance insulin signaling in a cellular context. Human hepatocyte (HepG2) cells are commonly used for this purpose.[3][9]

-

Reagents and Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Serum-free medium.

-

Insulin solution.

-

Test compounds dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-AKT (Thr308 or Ser473), anti-pan-AKT.

-

Western blotting or ELISA reagents.

-

-

Procedure:

-

Seed HepG2 cells in a multi-well plate and grow to confluency.

-

Serum-starve the cells overnight in serum-free medium.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).[3]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of IR and AKT using either Western blotting or a specific ELISA kit.[3]

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies. Quantify band intensities using densitometry.

-

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

This protocol evaluates the ability of LMPTP inhibitors to improve glucose metabolism in a preclinical model of type 2 diabetes.

-

Animals and Diet:

-

Male C57BL/6J mice.

-

Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks).

-

-

Drug Administration:

-

Administer the test compound or vehicle to the DIO mice. Administration can be via oral gavage, intraperitoneal injection, or formulated in the chow.[3]

-

-

Glucose Tolerance Test (GTT):

-

Fast the mice overnight (e.g., 16 hours).

-

Measure the baseline blood glucose level (time 0).

-

Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection.

-

Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

-

Insulin Tolerance Test (ITT):

-

Fast the mice for a shorter period (e.g., 4-6 hours).

-

Measure the baseline blood glucose level.

-

Administer an insulin bolus (e.g., 0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose levels at various time points post-insulin injection.

-

Assess insulin sensitivity by the rate of glucose clearance.

-

-

Tissue Analysis:

-

At the end of the study, tissues such as the liver can be harvested to assess the phosphorylation status of IR and AKT as a measure of target engagement.[3]

-

Conclusion

The development of potent and selective LMPTP inhibitors holds significant promise for the treatment of type 2 diabetes and other metabolic disorders. A thorough understanding of the structure-activity relationships of different chemical scaffolds, coupled with a robust pipeline of in vitro and in vivo assays, is essential for the successful discovery and optimization of novel therapeutic candidates. The purine-based and quinoline-based inhibitors represent significant advances in this field, with several compounds demonstrating excellent potency, selectivity, and in vivo efficacy. Future efforts will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into clinical development.

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 8. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Uncompetitive Inhibition Kinetics of LMPTP Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the uncompetitive inhibition kinetics of LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) Inhibitor 1, also known as Compound 23. It is designed to offer a comprehensive resource for researchers in academia and industry, detailing the inhibitor's mechanism of action, relevant signaling pathways, and the experimental protocols necessary for its characterization.

Introduction to LMPTP and its Inhibition

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase that plays a crucial role in cellular signaling. It is a negative regulator of the insulin signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR)[1][2][3][4]. Elevated LMPTP activity has been linked to insulin resistance and type 2 diabetes, making it a compelling therapeutic target[2][3]. LMPTP has also been implicated in the regulation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling and has emerging roles in cancer biology[4][5][6].

LMPTP Inhibitor 1 (also referred to as Compd. 23) and a series of related purine-based analogs have been identified as selective inhibitors of this enzyme[2][3]. A key characteristic of these inhibitors is their uncompetitive mechanism of action, a desirable trait in drug development that can offer enhanced specificity and potency under certain physiological conditions[2][3][7][8]. This guide focuses on the technical details of this uncompetitive inhibition.

Uncompetitive Inhibition Kinetics

Uncompetitive inhibition is a form of reversible enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme[9]. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product.

A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases[10][11]. The potency of an uncompetitive inhibitor increases with higher substrate concentrations, as more ES complex is available for the inhibitor to bind[11].

Quantitative Data for this compound and Analogs

The following tables summarize the key quantitative data for this compound (Compd. 23) and a more potent purine-based analog, compound 5d.

| Inhibitor | Target | IC50 (μM) | Reference(s) |

| This compound (Compd. 23) | LMPTP-A | 0.8 | [12][13] |

| Compound 5d | LMPTP-A | Not explicitly stated, but more potent than Compd. 23 | [2] |

| Inhibitor | Kinetic Parameters | Value | Reference(s) |

| This compound (Compd. 23) | Ki' | 846.0 ± 29.2 nM | [11] |

| α (Ki'/Ki) | 0.21 ± 0.09 | [11] | |

| Compound 5d | Ki' | Not explicitly stated, but has a high affinity for the substrate-bound LMPTP | [10] |

| α (Ki'/Ki) | 0.147 ± 0.104 | [10] |

Signaling Pathways Modulated by LMPTP

LMPTP's role as a negative regulator in key signaling pathways is central to its therapeutic interest. The following diagrams illustrate the points of intervention for an LMPTP inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncompetitive inhibition kinetics of LMPTP inhibitors.

Enzyme Inhibition Assay for Kinetic Analysis

This protocol is designed to determine the kinetic parameters of an LMPTP inhibitor, including IC50, Ki', and to construct Michaelis-Menten and Lineweaver-Burk plots.

Materials:

-

Recombinant human LMPTP-A

-

This compound

-

Substrates: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Microplate reader with fluorescence and absorbance capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

-

Prepare a stock solution of the substrate (OMFP or pNPP) in the assay buffer. Create a serial dilution to cover a range of concentrations around the Km value.

-

Dilute the recombinant LMPTP-A to the desired final concentration in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the diluted LMPTP-A enzyme.

-

Add the serially diluted this compound or DMSO (for the no-inhibitor control) to the wells.

-

Incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the serially diluted substrate to each well.

-

Immediately place the plate in the microplate reader.

-

For OMFP: Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

For pNPP: After a set reaction time (e.g., 15-30 minutes), stop the reaction by adding a strong base (e.g., 1 M NaOH). Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves (fluorescence/absorbance vs. time).

-

Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data into a double reciprocal plot (1/V₀ vs. 1/[Substrate]) to generate Lineweaver-Burk plots. For uncompetitive inhibition, this should yield a series of parallel lines.

-

Determine the apparent Vmax and Km values from the intercepts of the Lineweaver-Burk plots.

-

Calculate the Ki' from the y-intercepts of the Lineweaver-Burk plots at different inhibitor concentrations.

-

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol describes how to assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context using Western blotting.

Materials:

-

HepG2 human hepatocyte cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

Human insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IR (specific for the activated form), anti-total-IR

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-IR antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-IR and total-IR using densitometry software.

-

Calculate the ratio of phospho-IR to total-IR for each condition to determine the effect of this compound on insulin-stimulated IR phosphorylation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target enzyme.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant LMPTP

-

This compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Enzyme Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Covalently immobilize the recombinant LMPTP onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in the running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized LMPTP surface and a reference flow cell.

-

Monitor the association of the inhibitor in real-time.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This compound and its analogs represent a promising class of compounds for the potential treatment of insulin resistance and type 2 diabetes due to their selective, uncompetitive inhibition of LMPTP. Understanding the nuances of their uncompetitive kinetic behavior is crucial for their further development. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize these and other LMPTP inhibitors, and to explore their effects on relevant cellular signaling pathways. The provided diagrams and quantitative data serve as a valuable reference for scientists and drug development professionals working in this field.

References

- 1. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 13. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity of LMPTP Inhibitor 1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of LMPTP Inhibitor 1 for the two isoforms of Low Molecular Weight Protein Tyrosine Phosphatase, LMPTP-A and LMPTP-B. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein tyrosine phosphatases and their roles in metabolic diseases.

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular signaling pathways. It exists as two splice isoforms, LMPTP-A and LMPTP-B, which are cytosolic enzymes.[1] Notably, LMPTP has been identified as a critical promoter of insulin resistance in obesity by negatively regulating the insulin receptor signaling pathway in the liver.[1][2] As such, the development of selective LMPTP inhibitors is a promising therapeutic strategy for type 2 diabetes.[1]

This compound, also known as Compound 23, has emerged as a potent and selective inhibitor of LMPTP.[1][3] This guide summarizes the quantitative data on its selectivity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental frameworks.

Quantitative Selectivity Profile of this compound

This compound demonstrates preferential inhibition of the LMPTP-A isoform over the LMPTP-B isoform. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Isoform | Parameter | Value | Concentration | Reference |

| LMPTP-A | IC50 | 0.8 µM | N/A | [1] |

| LMPTP-B | % Inhibition (estimated) | ~50-60% | 40 µM | [3] |

Note: The % inhibition for LMPTP-B is an estimation based on visual inspection of the data presented in the cited literature. The original study did not provide a precise numerical value.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound involves specific biochemical assays. The following are detailed methodologies for these key experiments.

Phosphatase Activity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Recombinant human LMPTP-A or LMPTP-B

-

This compound (Compound 23)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the LMPTP enzyme (e.g., a final concentration of 10 nM of human LMPTP-A).[3]

-

Add the diluted this compound or DMSO (as a control) to the wells and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).[3]

-

Monitor the reaction progress:

-

Calculate the percentage of enzyme activity for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Inhibitor Selectivity Assay

This assay is performed to compare the inhibitory effect of this compound on different phosphatases, including LMPTP-A and LMPTP-B.

Procedure:

-

Use a panel of purified protein tyrosine phosphatases.

-

Incubate each phosphatase with a fixed concentration of this compound (e.g., 40 µM) or DMSO.[3]

-

Use equivalent units of enzyme activity for each phosphatase, comparable to the activity of a set concentration of LMPTP-A (e.g., 10 nM).[3]

-

Initiate the reaction by adding the appropriate substrate (OMFP or pNPP).[3]

-

Measure the enzymatic activity as described in the phosphatase activity assay.

-

Calculate the percentage of remaining activity for each phosphatase in the presence of the inhibitor compared to the DMSO control.[3]

Visualizing Key Pathways and Workflows

To further elucidate the context of LMPTP inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflows.

References

The Role of LMPTP Inhibitor 1 in Modulating the Insulin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor, often referred to as LMPTP inhibitor 1 or Compound 23, and its impact on the insulin signaling pathway. This document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.

Introduction: LMPTP as a Therapeutic Target in Insulin Resistance

Obesity-associated insulin resistance is a cornerstone of type 2 diabetes pathophysiology. A key mechanism in regulating insulin sensitivity is the phosphorylation state of the insulin receptor (IR), a receptor tyrosine kinase. While insulin binding triggers autophosphorylation and activation of the IR, protein tyrosine phosphatases (PTPs) counteract this by dephosphorylating and inactivating the receptor.[1] The low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, has been identified as a critical negative regulator of insulin signaling by dephosphorylating the insulin receptor's activation motif.[1][2]

Genetic evidence in humans suggests a link between high LMPTP activity and an increased risk of type 2 diabetes and insulin resistance.[1][3] Preclinical studies using antisense oligonucleotides to knock down LMPTP expression in diet-induced obese mice resulted in improved glycemic control and enhanced insulin receptor phosphorylation in hepatocytes and adipocytes.[1][3] These findings have positioned LMPTP as a promising therapeutic target for insulin-sensitizing drugs.

This compound: Mechanism of Action and Specificity

A significant breakthrough in targeting LMPTP has been the development of small-molecule inhibitors. One of the pioneering compounds, often designated as this compound (also known as Compound 23), demonstrates a novel uncompetitive mechanism of action.[1] This inhibitor does not bind to the active site of the free enzyme but rather to the phospho-cysteine intermediate, preventing the final step of catalysis.[1] This unique mechanism contributes to its high selectivity for LMPTP over other phosphatases.[1][3]

A newer series of purine-based LMPTP inhibitors has been developed with improved potency while maintaining the uncompetitive mechanism and high selectivity.[3][4][5]

Signaling Pathway Diagram

Caption: Insulin signaling cascade and the inhibitory role of LMPTP and this compound.

Quantitative Data on this compound

The efficacy and selectivity of LMPTP inhibitors have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of LMPTP Inhibitors

| Compound | Target | IC50 (μM) | Ki (μM) | Substrate | Selectivity | Mechanism of Action | Reference |

| This compound (Cmpd 23) | LMPTP-A | 0.8 | N/A | OMFP | Selective over a panel of other PTPs at 40 μM. | Uncompetitive | [1][6] |

| Compound 3 (Purine-based) | LMPTP-A | <0.4 | N/A | OMFP | >100-fold selective against a panel of PTPs. | Uncompetitive | [3] |

| Compound F9 | LMPTP | N/A | 21.5 ± 7.3 | pNPP | N/A | Uncompetitive | [7] |

OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate; N/A: Not Available

Table 2: In Vivo Effects of this compound (Compound 23) in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group (0.05% w/w) | Control Group | Outcome | Reference |

| Glucose Tolerance | Significantly improved | Impaired | Reversal of high-fat diet-induced diabetes. | [1][6] |

| Fasting Insulin Levels | Decreased | Elevated | Improved insulin sensitivity. | [1][6] |

| Liver IR Phosphorylation | Increased | Baseline | Enhanced insulin signaling in the liver. | [1] |

| Body Weight | No significant effect | No change | Effects are independent of weight changes. | [1][6] |

| Serum Concentration (0.03% w/w) | ~680 nM | N/A | Demonstrates oral bioavailability. | [6] |

| Serum Concentration (0.05% w/w) | >3 µM | N/A | Demonstrates dose-dependent oral bioavailability. | [6] |

It is important to note that a study has suggested that the genetic deletion of LMPTP has limited effects on improving glucose tolerance in both lean and obese mice, which may indicate potential off-target effects of the pharmacological inhibitors.[8][9] However, the robust effects of the inhibitors in multiple studies suggest they remain valuable tools and potential therapeutic leads.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Recombinant Protein Expression and Purification

-

Vector Construction : Human or bovine LMPTP-A cDNA is codon-optimized for E. coli and cloned into a pGEX-4T or pET28a vector.[1][3]

-

Protein Expression : Transformed E. coli cells are grown to an OD600 of 0.6 and induced with IPTG. Expression is typically carried out overnight at 15°C or for 4 hours at room temperature.[1][3]

-

Lysis and Purification : Cell pellets are resuspended in a lysis buffer (e.g., 20 mM Tris pH 8, 150 mM NaCl, 10 mM DTT, and protease inhibitors) and lysed using a French press. The cleared lysate is then subjected to affinity chromatography for purification of the recombinant protein.[1]

In Vitro Phosphatase Activity and Inhibition Assays

This workflow outlines the process for determining inhibitor potency.

Caption: Workflow for in vitro LMPTP enzyme inhibition assay.

-

Assay Buffer : 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[3]

-

Substrates :

-

OMFP (3-O-methylfluorescein phosphate) : Used at a concentration of 0.4 mM. Fluorescence is monitored continuously (λex=485 nm, λem=525 nm).[1][3]

-

pNPP (para-nitrophenylphosphate) : Used at concentrations of 5 mM or 7 mM. The reaction is stopped with 1 M NaOH, and absorbance is measured at 405 nm.[1][3][7]

-

-

IC50 Determination : Assays are performed with varying concentrations of the inhibitor. IC50 values are calculated from the resulting dose-response curves.[3][6]

-

Selectivity Assay : The activity of other PTPs is measured in the presence of a high concentration (e.g., 40 μM) of the LMPTP inhibitor to assess selectivity.[1][3]

Cellular Assays: Insulin Receptor Phosphorylation

-

Cell Line : Human HepG2 hepatocytes are commonly used.[6]

-

Protocol :

-

Cells are serum-starved.

-

Pre-incubate cells with this compound (e.g., 10 μM) or DMSO control.

-

Stimulate with insulin.

-

Lyse the cells and perform Western blotting using antibodies against total IR and phosphorylated IR (pY).

-

-

Outcome : this compound treatment enhances insulin-induced IR phosphorylation in HepG2 cells.[6]

In Vivo Animal Studies

-

Animal Model : Diet-induced obese (DIO) C57BL/6 mice are a standard model for studying insulin resistance.[1]

-

Drug Administration : this compound is mixed into the diet (e.g., 0.03% or 0.05% w/w) for oral administration.[6]

-

Glucose and Insulin Tolerance Tests :

-

Glucose Tolerance Test (GTT) : Mice are fasted, and a baseline blood glucose level is measured. They are then given an intraperitoneal injection of glucose, and blood glucose is monitored at various time points.

-

Insulin Tolerance Test (ITT) : Mice are fasted, followed by an intraperitoneal injection of insulin. Blood glucose levels are measured over time to assess insulin sensitivity.

-

-

Tissue Analysis : Livers are harvested from mice after in vivo insulin stimulation to assess IR phosphorylation levels via Western blotting.[1]

Conclusion

This compound and its newer-generation analogues represent a promising class of compounds for the treatment of insulin resistance and type 2 diabetes. Their unique uncompetitive mechanism of action confers high selectivity, and they have demonstrated robust efficacy in cellular and preclinical animal models by enhancing insulin receptor signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to build upon these findings and further explore the therapeutic potential of LMPTP inhibition. Future work should continue to investigate the in vivo pharmacology of these inhibitors and clarify the discrepancies observed with genetic knockout models.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of LMPTP Inhibitor 1 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical regulator in various cellular signaling pathways. Notably, it acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor (IR), making it a promising therapeutic target for type 2 diabetes and obesity-associated insulin resistance.[1][2][3][4] Studies have shown that both genetic deletion and pharmacological inhibition of LMPTP can protect mice from high-fat diet-induced diabetes.[3][4] Furthermore, LMPTP has been implicated as a signaling hub in cancer, influencing pathways associated with aggressiveness and cell survival.[5] This document provides a comprehensive guide for the in vivo evaluation of "LMPTP Inhibitor 1," a novel small molecule inhibitor, in a mouse model of diet-induced obesity (DIO).

Preclinical In Vivo Objectives:

The primary goals for the in vivo evaluation of this compound are:

-

To determine the maximum tolerated dose (MTD) and assess the overall safety and toxicity profile.

-

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.

-

To evaluate the efficacy of this compound in improving glucose tolerance and insulin sensitivity in a relevant disease model.

Preclinical Study Design

Animal Model Selection

For this study, the recommended model is the Diet-Induced Obese (DIO) C57BL/6J mouse. This model is highly relevant as it mimics many features of human obesity and type 2 diabetes, and previous studies have successfully used it to demonstrate the efficacy of LMPTP inhibition.[3][6]

Overall Experimental Workflow

A well-structured in vivo study is essential for generating robust and reproducible data. The workflow will progress from initial tolerability and pharmacokinetic studies to a comprehensive efficacy evaluation.

Caption: High-level workflow for the in vivo study of this compound.

Signaling Pathway of LMPTP in Insulin Resistance

LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor, thereby dampening the downstream signals that lead to glucose uptake and metabolism. Inhibition of LMPTP is expected to enhance insulin receptor phosphorylation and improve insulin sensitivity.[3][4]

Caption: LMPTP's role in the insulin signaling pathway and the effect of its inhibition.

Experimental Protocols

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Groups: Randomize mice into dose-escalation cohorts and a vehicle control group (n=3-5 mice per group).

-

Dosing: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.

-

Monitoring: Observe animals daily for clinical signs of toxicity (changes in body weight, behavior, appearance). Record body weight at least three times per week.

-

Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[7]

Data Presentation:

| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |

| Vehicle Control | |||

| 10 | |||

| 30 | |||

| 100 | |||

| 300 |

| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg | 300 mg/kg |

| CBC | |||||

| WBC (K/µL) | |||||

| RBC (M/µL) | |||||

| HGB (g/dL) | |||||

| PLT (K/µL) | |||||

| Serum Chemistry | |||||

| ALT (U/L) | |||||

| AST (U/L) | |||||

| BUN (mg/dL) | |||||

| CREA (mg/dL) |

Phase 2: Pharmacokinetic (PK) Study

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Groups: Two groups (n=3-4 mice per time point) for intravenous (IV) and oral (PO) administration.

-

Dosing: Administer a single dose of this compound (e.g., 10 mg/kg PO and 2 mg/kg IV).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[8]

-

Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.

-

Calculations: Determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Data Presentation:

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-t) (ngh/mL) | ||

| AUC (0-inf) (ngh/mL) | ||

| t1/2 (h) | ||

| Oral Bioavailability (%) |

Phase 3: Pharmacodynamic (PD) Study

Objective: To investigate the in vivo effect of this compound on its target.

Methodology:

-

Animals: Male C57BL/6J mice on a high-fat diet for 8-12 weeks.

-

Groups: Vehicle control and treatment groups (n=5 per group) receiving a single oral dose of this compound at various concentrations.

-

Procedure: After dosing, stimulate with insulin (0.75 U/kg) via intraperitoneal injection.

-

Endpoint Analysis: At a specified time point post-insulin stimulation, collect liver tissue to assess the phosphorylation status of the insulin receptor (IR) via Western blot or ELISA.[3]

Data Presentation:

| Treatment Group | Dose (mg/kg) | p-IR / Total IR Ratio (fold change vs. Vehicle) |

| Vehicle Control | - | 1.0 |

| This compound | 10 | |

| This compound | 30 | |

| This compound | 100 |

Phase 4: Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in improving metabolic parameters in DIO mice.

Methodology:

-

Model Induction: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

-

Groups: Randomize DIO mice into a vehicle control group and treatment groups receiving different doses of this compound (n=8-10 mice per group). A lean control group on a standard diet should also be included.

-

Dosing: Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Metabolic Assessments:

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the study to assess glucose clearance.[3]

-

Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity.

-

Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.

-

-

Endpoint Analysis: At the end of the study, collect blood for analysis of plasma lipids and other relevant biomarkers. Collect liver and adipose tissue for histopathology and gene expression analysis.

Data Presentation:

Glucose Homeostasis

| Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |

| Lean Control | |||

| DIO + Vehicle | |||

| DIO + this compound (Low Dose) | |||

| DIO + this compound (High Dose) |

IPGTT Data

| Group | AUC (Glucose) |

| Lean Control | |

| DIO + Vehicle | |

| DIO + this compound (Low Dose) | |

| DIO + this compound (High Dose) |

Body Weight and Lipids

| Group | Final Body Weight (g) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Lean Control | |||

| DIO + Vehicle | |||

| DIO + this compound (Low Dose) | |||

| DIO + this compound (High Dose) |

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]

- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Notes and Protocols: LMPTP Inhibitor 1 in Animal Models

These application notes provide a comprehensive guide for researchers utilizing LMPTP Inhibitor 1 and other potent LMPTP inhibitors in preclinical animal models. The document outlines established dosage regimens, administration protocols, and key experimental methodologies based on published studies.

Introduction to LMPTP Inhibition

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator in several signaling pathways. Notably, it dephosphorylates the insulin receptor (IR), thereby dampening downstream signaling and contributing to insulin resistance.[1][2][3][4][5] Inhibition of LMPTP has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][6][7] Studies have shown that selective, orally bioavailable LMPTP inhibitors can reverse high-fat diet-induced diabetes in mice by enhancing insulin receptor phosphorylation in the liver.[1][3][5][8] Furthermore, LMPTP inhibition has been shown to slow the growth of prostate tumors in mouse models, highlighting its potential as an anti-cancer target.[4]

This document focuses on "this compound" (also referred to as Compound 23 in scientific literature), a well-characterized, selective, and orally bioavailable inhibitor, along with other key compounds used in animal studies.[1][4][9]

Dosage and Administration in Animal Models

The administration of LMPTP inhibitors in animal models has been primarily through oral routes, either by gavage or as a food admixture, demonstrating their excellent oral bioavailability.[1] Intravenous and intraperitoneal routes have also been used for pharmacokinetic studies.

| Compound Name | Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |

| This compound (Cmpd 23) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.05% w/w in high-fat diet (HFD) chow (~50 mg/kg/day) | Food Admixture | Significantly improved glucose tolerance and decreased fasting insulin levels. | [1][9] |

| This compound (Cmpd 23) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.03% w/w in HFD chow (~30 mg/kg/day) | Food Admixture | Resulted in ~680 nM mean serum concentration. | [1][9] |

| This compound (Cmpd 23) | SCID Mice | Prostate Cancer (MyC-CaP Tumors) | 0.1% w/w in chow | Food Admixture | Slowed primary and bone metastatic prostate tumor growth. | [4] |

| Compound 6g (Purine-based) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.03% w/w in HFD chow | Food Admixture | Reversed diabetes and enhanced liver insulin signaling. | [8] |

| Test Compound | CD-1 Mice | Pharmacokinetics | 10 mg/kg | Oral Gavage | Used to determine oral bioavailability (%F = 23% to 50%). | [10] |

| Compound Name | Animal Model | Study Type | Dosage | Administration Route | Vehicle | Reference |

| Test Compound | CD-1 Mice | Pharmacokinetics | 2 mg/kg | Intravenous (IV) | 20% Captisol in 25mM sodium phosphate buffer (pH 8) | [10] |

| SPAA-59 | Healthy Rats | Pharmacokinetics | 30 mg/kg | Oral (PO) | Not specified | [10] |

Signaling Pathway of LMPTP Inhibition

LMPTP acts as a brake on the insulin signaling pathway. The inhibitor removes this brake, leading to enhanced downstream signaling.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of LMPTP: an obesity drug target - Nunzio Bottini [grantome.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of LMPTP Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to determine the activity of LMPTP Inhibitor 1. The document includes an overview of the relevant signaling pathways, experimental procedures, and data presentation guidelines.

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular processes. It acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[1][2][3] Additionally, LMPTP is implicated in the regulation of platelet-derived growth factor receptor (PDGFR) signaling, adipogenesis, and cancer progression.[2][4][5][6] Elevated LMPTP activity has been associated with metabolic syndrome and the severity of obesity.[1] Consequently, inhibitors of LMPTP are of significant interest for therapeutic development, particularly for type 2 diabetes and obesity.[7][8] this compound (also known as Compound 23) is a selective inhibitor of LMPTP-A with demonstrated oral bioavailability and efficacy in reversing diabetes in obese mice.[9][10]

This document provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring the phosphorylation status of the insulin receptor in a human hepatocyte cell line.

Signaling Pathway Overview

LMPTP primarily exerts its effect by dephosphorylating tyrosine kinase receptors.[4] In the context of insulin signaling, LMPTP dephosphorylates the activated insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Inhibition of LMPTP is expected to enhance and prolong insulin-stimulated IR phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism | Reference |

| This compound | LMPTP-A | 0.8 | Uncompetitive | [9] |

| ML400 | LMPTP-A | ~1 | Allosteric | [11] |

| Compound F9 | LMPTP | 21.5 (Ki) | Uncompetitive | [12] |

Table 2: Cellular Activity

| Compound | Cell Line | Concentration (µM) | Effect | Reference |

| This compound | HepG2 | 10 | Enhances insulin-stimulated IR phosphorylation | [9] |

| ML400 | - | 10 | Demonstrates cell-based activity | [11] |

| Compound F9 | HepG2 | - | Increases glucose consumption | [12] |

Experimental Protocols

Principle

This assay quantifies the inhibitory effect of this compound on LMPTP activity in a cellular context. The human hepatoma cell line, HepG2, which expresses the insulin receptor, is used. Cells are treated with this compound prior to stimulation with insulin. The level of insulin receptor phosphorylation is then measured as a direct indicator of LMPTP inhibition. An increase in insulin-stimulated IR phosphorylation in the presence of the inhibitor indicates its efficacy.

Materials

-

Cell Line: HepG2 (human hepatoma)

-

Reagents:

-

This compound (dihydrochloride)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human Insulin

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151)

-

Primary Antibody: Mouse anti-Insulin Receptor β

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

-

Detection:

-

Enhanced Chemiluminescence (ECL) Substrate

-

Western Blotting equipment and consumables

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader or Western blot imaging system

-

Experimental Workflow

Step-by-Step Protocol

1. Cell Culture and Seeding

1.1. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2. Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

2. Serum Starvation

2.1. Once cells reach the desired confluency, aspirate the growth medium. 2.2. Wash the cells once with sterile PBS. 2.3. Add serum-free DMEM and incubate for 16-24 hours to reduce basal phosphorylation levels.

3. Inhibitor Treatment

3.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 3.2. Dilute the inhibitor to the desired final concentrations in serum-free DMEM. Include a vehicle control (DMSO alone). 3.3. Aspirate the starvation medium and add the medium containing the inhibitor or vehicle. 3.4. Pre-incubate the cells for 1-2 hours at 37°C.

4. Insulin Stimulation

4.1. Prepare a stock solution of human insulin. 4.2. Add insulin directly to the wells to a final concentration of 100 nM. 4.3. Incubate for 10 minutes at 37°C.

5. Cell Lysis

5.1. Aspirate the medium and immediately wash the cells twice with ice-cold PBS. 5.2. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. 5.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 5.4. Incubate on ice for 30 minutes, vortexing occasionally. 5.5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 5.6. Collect the supernatant containing the protein lysate.

6. Protein Quantification

6.1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

7. Western Blotting

7.1. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. 7.2. Denature the samples by boiling for 5 minutes. 7.3. Load equal amounts of protein per lane onto an SDS-PAGE gel. 7.4. Separate the proteins by electrophoresis. 7.5. Transfer the proteins to a PVDF or nitrocellulose membrane. 7.6. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. 7.7. Incubate the membrane with the primary antibody against phospho-IR (e.g., 1:1000 dilution) overnight at 4°C. 7.8. Wash the membrane three times with TBST. 7.9. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. 7.10. Wash the membrane three times with TBST. 7.11. To normalize for protein loading, the same membrane can be stripped and re-probed for total Insulin Receptor β.

8. Detection and Analysis

8.1. Add ECL substrate to the membrane and incubate according to the manufacturer's instructions. 8.2. Capture the chemiluminescent signal using an imaging system. 8.3. Quantify the band intensities using densitometry software. 8.4. Calculate the ratio of phosphorylated IR to total IR for each sample. 8.5. Plot the fold change in this ratio relative to the insulin-stimulated vehicle control against the inhibitor concentration to determine the dose-response relationship and EC₅₀.

Troubleshooting

| Issue | Possible Cause | Solution |

| High basal phosphorylation | Incomplete serum starvation | Increase starvation time to 24 hours. Ensure complete removal of serum-containing medium. |

| Weak or no insulin stimulation | Inactive insulin | Use fresh or properly stored insulin. Optimize insulin concentration and stimulation time. |

| High background in Western blot | Insufficient blocking or washing | Increase blocking time and use a fresh blocking solution. Increase the number and duration of washes. Optimize antibody concentrations. |

| Inconsistent results | Variation in cell density or treatment times | Ensure consistent cell seeding and confluency. Use precise timing for inhibitor and insulin treatments. |

Conclusion

This cell-based assay provides a robust method for evaluating the activity of this compound. By measuring a physiologically relevant endpoint—insulin receptor phosphorylation—this protocol can be adapted for screening other potential LMPTP inhibitors and for characterizing their mechanism of action in a cellular environment.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 6. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LMPTP Inhibition Assay Using Inhibitor 1

These application notes provide a detailed protocol for determining the inhibitory activity of LMPTP inhibitor 1 against Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). The protocol is intended for researchers, scientists, and drug development professionals working on the characterization of PTP inhibitors.

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key enzyme in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including type 2 diabetes. LMPTP negatively regulates insulin receptor signaling by dephosphorylating the insulin receptor. Inhibition of LMPTP is a promising therapeutic strategy for enhancing insulin sensitivity. This compound is a selective inhibitor of LMPTP with a reported IC50 of 0.8 μM for LMPTP-A.[1] This document outlines the procedures for a biochemical assay to determine the potency of this compound.

The mechanism of action for this class of inhibitors is uncompetitive, meaning the inhibitor binds to the enzyme-substrate complex.[2][3]

Data Presentation

Table 1: Key Parameters for LMPTP Inhibition Assay

| Parameter | Value | Reference |

| Inhibitor | This compound | [1] |

| Target Enzyme | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP-A) | [1] |

| IC50 | 0.8 µM | [1] |

| Substrates | p-Nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP) | [1][2] |

| Assay Buffer | 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100 | [1] |

| Incubation Temperature | 37°C | [1] |

| Detection Method (pNPP) | Absorbance at 405 nm | [1][2] |

| Detection Method (OMFP) | Fluorescence (λex = 485 nm, λem = 525 nm) | [1] |

Experimental Protocols

This section details the methodologies for two common LMPTP inhibition assays using either a chromogenic (pNPP) or a fluorogenic (OMFP) substrate.

This colorimetric assay measures the production of p-nitrophenol, which has a yellow color at alkaline pH.[4]

Materials and Reagents:

-

Recombinant human LMPTP-A enzyme

-

This compound

-

p-Nitrophenylphosphate (pNPP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[1]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a fresh stock solution of pNPP in the assay buffer.

-

Dilute the LMPTP-A enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

-

Assay Setup:

-

Add 20 µL of assay buffer to the "blank" wells.

-

Add 20 µL of the LMPTP-A enzyme solution to the "control" and "inhibitor" wells.

-

Add 10 µL of serially diluted this compound to the "inhibitor" wells. Add 10 µL of the solvent (e.g., DMSO) to the "blank" and "control" wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Stop Reaction and Readout:

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This fluorescence-based assay provides a continuous readout of enzyme activity.

Materials and Reagents:

-

Recombinant human LMPTP-A enzyme

-

This compound

-

3-O-methylfluorescein phosphate (OMFP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[1]

-

Black, opaque 96-well or 384-well microplate

-

Fluorescence microplate reader with excitation at 485 nm and emission at 525 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a fresh stock solution of OMFP in the assay buffer.

-

Dilute the LMPTP-A enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

To the appropriate wells of a black microplate, add the assay buffer, LMPTP-A enzyme, and serially diluted this compound or solvent control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction and Readout:

-

Initiate the reaction by adding the OMFP solution to all wells. A final concentration of 0.4 mM OMFP is recommended.[1][3]

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence at λex = 485 nm and λem = 525 nm over time (kinetic read) or as an endpoint reading after a fixed incubation period.[1]

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the kinetic data.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity of inhibitor well / Velocity of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: Experimental workflow for the LMPTP enzyme inhibition assay.